2'-Deoxyadenosine 3'-monophosphate

Description

Molecular Definition and Nomenclature of 2'-Deoxyadenosine (B1664071) 3'-Monophosphate

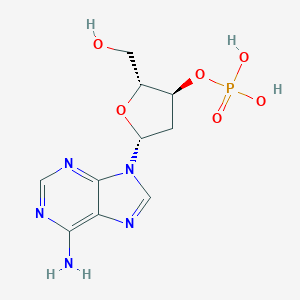

2'-Deoxyadenosine 3'-monophosphate is a deoxyribonucleotide, one of the fundamental monomers that constitute deoxyribonucleic acid (DNA). wikipedia.org It is structurally defined as a 2'-deoxyadenosine phosphate (B84403) where a single phosphate group is attached to the 3' position of the deoxyribose sugar moiety. nih.govebi.ac.uk This specific placement of the phosphate group is crucial for the formation of the phosphodiester bonds that create the backbone of a DNA strand.

The molecule consists of three distinct components:

A nitrogenous base: Adenine (B156593), a purine (B94841).

A pentose (B10789219) sugar: Deoxyribose, which lacks a hydroxyl group at the 2' carbon, distinguishing it from the ribose found in RNA. britannica.comwikipedia.org

A phosphate group: A single phosphate group esterified to the 3'-hydroxyl group of the deoxyribose sugar. nih.gov

Its formal chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) is [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate. nih.gov The compound is also known by several synonyms, including 2'-deoxy-3'-adenylic acid and 2'-Deoxy-3'-AMP. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14N5O6P | nih.gov |

| Molecular Weight | 331.22 g/mol | nih.gov |

| CAS Number | 15731-72-3 | nih.gov |

| Monoisotopic Mass | 331.06817 g/mol | ebi.ac.uk |

Foundational Role as a Deoxyribonucleotide in Nucleic Acid Biochemistry

As a deoxyribonucleotide, this compound is a fundamental building block for the synthesis of DNA. wikipedia.org While its isomer, 2'-deoxyadenosine 5'-monophosphate (dAMP), is more commonly recognized as the direct precursor that is phosphorylated to deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into a growing DNA chain by DNA polymerases, the 3'-monophosphate form plays a critical role in the context of the DNA polymer structure. wikipedia.orgexcedr.com

Within the DNA double helix, nucleotides are linked together by phosphodiester bonds. These bonds form between the 5'-hydroxyl group of one nucleotide and the 3'-hydroxyl group of another. britannica.com Therefore, once incorporated into the DNA strand, each deoxyadenosine residue exists with its phosphate group effectively linking the 3' carbon of its own deoxyribose sugar to the 5' carbon of the adjacent nucleotide. The presence of the phosphate at the 3' position in the free mononucleotide is less common in metabolic pools but is structurally representative of the linkage in the DNA polymer.

Research has also identified other potential biological activities. For instance, studies have shown that this compound can act as a naturally occurring inhibitor of adenylate cyclase in both amphibian and mammalian cells. nih.gov Furthermore, the presence of related chlorinated analogues within DNA has been shown to enhance the susceptibility of the DNA strand to degradation by certain exonucleases. nih.gov

Historical Context of Nucleotide Research Pertaining to this compound

The journey to understanding this compound is intertwined with the broader history of nucleic acid research. The initial discovery of "nuclein" by the Swiss physiological chemist Friedrich Miescher in 1869 marked the beginning of this scientific exploration. dna-worldwide.com

A pivotal figure in elucidating the chemical nature of nucleic acids was the Russian-American biochemist Phoebus Levene. oxfordreference.comwikipedia.org Throughout the early 20th century, Levene and his colleagues made groundbreaking discoveries at the Rockefeller Institute for Medical Research. oxfordreference.com In 1909, he identified ribose as the sugar component of yeast nucleic acid (RNA). britannica.comoxfordreference.com It took another two decades of meticulous work before he successfully identified the sugar in thymus nucleic acid (DNA) in 1929 as deoxyribose, a sugar lacking one oxygen atom compared to ribose. britannica.comoxfordreference.com

Levene was also instrumental in identifying the core components of DNA: adenine, guanine (B1146940), cytosine, thymine (B56734), the deoxyribose sugar, and a phosphate group. wikipedia.orgvisionlearning.com He correctly proposed that these components were linked in the order of phosphate-sugar-base to form units he named nucleotides. wikipedia.orgvisionlearning.com This fundamental understanding laid the groundwork for future scientists to unravel the precise structure and function of DNA. While Levene incorrectly proposed a simple, repetitive "tetranucleotide" structure for DNA, his work was a crucial stepping stone that enabled the later discovery of the double helix by James Watson and Francis Crick in 1953, which was informed by the X-ray diffraction work of Rosalind Franklin and Maurice Wilkins. wikipedia.orgtandfonline.comyoutube.com The identification of specific isomers like this compound and the understanding of their precise roles in DNA structure and metabolism followed from this foundational knowledge.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPTUCWIHOIMK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935657 | |

| Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15731-72-3 | |

| Record name | Deoxyadenosine 3′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15731-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-3'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Conformational Dynamics of 2 Deoxyadenosine 3 Monophosphate

Structural Components and Linkages within 2'-Deoxyadenosine (B1664071) 3'-Monophosphate

2'-Deoxyadenosine 3'-monophosphate is a deoxyribonucleotide composed of three distinct chemical entities: a nitrogenous base (adenine), a deoxyribose sugar, and a phosphate (B84403) group. nih.govbbk.ac.uk

Adenine (B156593): A purine (B94841) base, which is a heterocyclic aromatic organic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. bbk.ac.uk

Deoxyribose Sugar: A five-carbon monosaccharide that lacks a hydroxyl group at the 2' position, distinguishing it from ribose. wikipedia.org In aqueous solutions, deoxyribose exists in equilibrium between a linear form and two ring forms, with the five-membered furanose ring being the structure found in nucleotides. wikipedia.org

Phosphate Group: A single phosphate group is attached to the 3' carbon of the deoxyribose sugar. nih.govebi.ac.uk

These components are linked together by specific covalent bonds. The adenine base is attached to the 1' carbon of the deoxyribose sugar via an N-glycosidic bond . colostate.edunakb.org The phosphate group is linked to the 3' carbon of the deoxyribose sugar through a phosphoester bond . drugbank.com

Interactive Data Table: Structural Components of this compound

| Component | Chemical Class | Point of Attachment | Bond Type |

|---|---|---|---|

| Adenine | Purine Base | 1' Carbon of Deoxyribose | N-Glycosidic Bond |

| Deoxyribose | Pentose (B10789219) Sugar | - | - |

| Phosphate Group | Phosphoric Acid Ester | 3' Carbon of Deoxyribose | Phosphoester Bond |

Analysis of Deoxyribose Sugar Conformation in this compound

In the context of deoxyadenosine (B7792050) derivatives, studies have shown a preference for the N state of the ribose in 3'-deoxyadenosine, which corresponds to a C3'-endo pucker. nih.gov Conversely, 2'-deoxyadenosine tends to favor the S state, or C2'-endo conformation. nih.gov The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA. glenresearch.com The specific conformation of the sugar in this compound can be influenced by its environment and interactions with other molecules.

Interactive Data Table: Deoxyribose Sugar Pucker Conformations

| Conformation | Description | Associated Nucleic Acid Form |

|---|---|---|

| C2'-endo (South) | C2' atom is displaced on the same side of the sugar ring as the C5' atom. | B-form DNA |

| C3'-endo (North) | C3' atom is displaced on the same side of the sugar ring as the C5' atom. | A-form DNA |

Glycosidic Bond Torsion and Syn/Anti Orientations of the Adenine Base

The orientation of the adenine base relative to the deoxyribose sugar is determined by rotation around the N-glycosidic bond. colostate.edu This rotation gives rise to two primary conformations: syn and anti. bbk.ac.uk

In the anti conformation , the bulk of the purine ring is positioned away from the sugar. proteopedia.org

In the syn conformation , the purine ring is positioned over the sugar ring. proteopedia.org

For purine nucleosides like deoxyadenosine, both syn and anti conformations are possible, although the anti conformation is generally favored. proteopedia.org However, the equilibrium between these two states can be influenced by various factors. For instance, in 3'-AMP, there is a significant population of the syn conformation. nih.gov Studies on 3'-deoxyadenosine indicate a preference for the anti conformation. nih.gov The specific orientation in this compound is a key factor in its interaction with enzymes and other molecules.

Interactive Data Table: Glycosidic Bond Conformations

| Conformation | Description | Prevalence in Purines |

|---|---|---|

| Anti | The larger part of the base is turned away from the sugar. | Generally favored |

| Syn | The larger part of the base is positioned over the sugar. | Possible, can be significant depending on the specific nucleotide |

Intramolecular Hydrogen Bonding Networks within this compound

Intramolecular hydrogen bonds play a significant role in stabilizing specific conformations of this compound. These non-covalent interactions can occur between different parts of the molecule.

One notable intramolecular hydrogen bond can form between the O5' hydroxyl group of the sugar and the N3 atom of the adenine base in the syn conformation. aip.org This interaction helps to stabilize the syn orientation. aip.org Additionally, weaker C-H---O hydrogen bonds have been identified in deoxyribonucleotides. nih.gov For example, in the anti conformation, an interaction can occur between the C8-H of the adenine base and the O5' of the sugar. nih.gov In the C2'-endo (South) conformation, a hydrogen bond can also exist between the O5' and the H2' of the deoxyribose. These intricate networks of hydrogen bonds are critical in defining the preferred conformational states of this compound in different environments.

Interactive Data Table: Potential Intramolecular Hydrogen Bonds in Deoxyadenosine Derivatives

| Donor | Acceptor | Associated Conformation |

|---|---|---|

| O5'-H | N3 (Adenine) | Syn |

| C8-H (Adenine) | O5' | Anti |

| C2'-H | O5' | C2'-endo (South) |

Metabolic Pathways of 2 Deoxyadenosine 3 Monophosphate

De Novo Biosynthesis Pathways of Adenine (B156593) Deoxynucleotides and 2'-Deoxyadenosine (B1664071) 3'-Monophosphate Precursors

The de novo synthesis of nucleotides is a fundamental and highly conserved biochemical process that builds complex nucleotides from simple precursor molecules like amino acids, CO2, and formate. wikipedia.orgnih.gov This process does not directly produce 2'-deoxyadenosine 3'-monophosphate. Instead, it synthesizes its ribonucleotide and 5'-isomer precursors.

The pathway begins with the synthesis of the purine (B94841) ring structure. nih.gov Through a ten-step enzymatic process, phosphoribosyl pyrophosphate (PRPP) is converted into inosine (B1671953) monophosphate (IMP), which is the first compound in the pathway to contain a complete purine ring. nih.govresearchgate.net This process is energy-intensive, requiring multiple ATP molecules. nih.gov

IMP then serves as a branch point for the synthesis of adenine and guanine (B1146940) nucleotides. For adenine nucleotide synthesis, IMP is converted in two steps to adenosine (B11128) monophosphate (AMP). nih.gov

To become a deoxyribonucleotide, the ribonucleotide must be reduced. The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of nucleoside diphosphates. wikipedia.org Therefore, AMP is first phosphorylated to adenosine diphosphate (B83284) (ADP). RNR then converts ADP to 2'-deoxyadenosine diphosphate (dADP). wikipedia.orgunacademy.com This dADP is the direct precursor to the deoxyadenosine (B7792050) phosphates used in DNA synthesis. While this process yields the building blocks for 5'-dAMP, the 3'-isomer, this compound, is typically formed through other metabolic events, such as the breakdown of DNA. wikipedia.orgttu.ee

Interconversion of this compound with Other Deoxyadenosine Phosphates (dADP, dATP)

The primary pathway for the synthesis of DNA precursors involves the sequential phosphorylation of the 5'-monophosphate isomers. broadpharm.com Typically, 2'-deoxyadenosine 5'-monophosphate (dAMP) is phosphorylated by a nucleoside monophosphate kinase to form dADP. youtube.com Subsequently, dADP is phosphorylated by a nucleoside diphosphate kinase to form 2'-deoxyadenosine triphosphate (dATP), the immediate precursor for DNA polymerase. nih.gov

The interconversion involving this compound is not a standard part of this canonical pathway. Kinases that phosphorylate nucleosides and nucleoside monophosphates, such as adenosine kinase, are specific for the 5'-position and are unlikely to act on the 3'-phosphate of 3'-dAMP to produce a diphosphate. nih.gov Therefore, direct conversion of 3'-dAMP to dADP and dATP is not a recognized metabolic route. For 3'-dAMP to enter the pool for DNA synthesis, it would likely first need to be dephosphorylated to deoxyadenosine, which could then be re-phosphorylated at the 5' position. nih.gov

Enzymatic Degradation Pathways of this compound

The breakdown of this compound is accomplished through several enzymatic processes that are common to nucleotide metabolism.

This compound can be broken down by the hydrolytic removal of its phosphate (B84403) group. This reaction is catalyzed by a class of enzymes known as nucleotidases or, more generally, phosphatases. researchgate.net These enzymes cleave the phosphomonoester bond, releasing inorganic phosphate and the corresponding nucleoside, 2'-deoxyadenosine. ttu.ee

For instance, enzymes such as 2′,3′-cyclic nucleotide 3′-phosphodiesterase (CNPase), while primarily known for hydrolyzing 2',3'-cyclic monophosphates to 2'-monophosphates, are part of a broader family of phosphodiesterases that handle nucleotide degradation. researchgate.net The cleavage of DNA by certain endonucleases can also yield 3'-monophosphate-terminated fragments. ttu.ee These products are then subject to further degradation by phosphatases to recycle the nucleoside base.

Beyond enzymatic pathways, nucleotides are susceptible to damage from environmental factors like ultraviolet (UV) radiation. The photodegradation of 2'-deoxyadenosine monophosphate can occur through photosensitized reactions. nih.gov In the presence of a photosensitizer such as lumazine, UV irradiation can induce the oxidation of dAMP. nih.gov This process proceeds via a Type I mechanism, where the photosensitizer in its excited triplet state accepts an electron from the dAMP molecule. nih.gov This reaction consumes oxygen and generates hydrogen peroxide, leading to the chemical degradation of the nucleotide. nih.gov

Regulation of Intracellular Deoxyadenosine Nucleotide Pools Involving this compound

Maintaining a balanced pool of deoxyribonucleotides is critical for cell function, and the levels of deoxyadenosine and its phosphorylated derivatives are tightly regulated. An excess of these compounds, particularly dATP, is highly toxic, especially to developing immune cells. wikipedia.org

A key enzyme in this regulation is adenosine deaminase (ADA), which catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. wikipedia.orgnih.gov This prevents the accumulation of deoxyadenosine. In inherited ADA deficiency, deoxyadenosine levels rise significantly. scilit.com This excess deoxyadenosine is then phosphorylated by cellular kinases, leading to a massive accumulation of dATP. youtube.comscilit.com

This high concentration of dATP acts as a potent allosteric inhibitor of ribonucleotide reductase (RNR). youtube.com By inhibiting RNR, dATP shuts down the synthesis of all deoxyribonucleotides, thereby halting DNA replication and repair. wikipedia.org This mechanism is the basis for the severe combined immunodeficiency (SCID) phenotype seen in individuals with ADA deficiency, as it is particularly lethal to proliferating lymphocytes. wikipedia.org While the regulatory effects are most famously attributed to dATP, the entire pool of deoxyadenosine nucleotides, including dAMP isomers, is part of this tightly controlled metabolic network. scilit.com

Data Tables

Table 1: Key Enzymes in Adenine Deoxynucleotide Metabolism

| Enzyme | Function | Pathway Involvement |

| Ribonucleotide Reductase (RNR) | Reduces ribonucleoside diphosphates to deoxyribonucleoside diphosphates. wikipedia.org | De Novo Biosynthesis |

| Adenosine Deaminase (ADA) | Deaminates deoxyadenosine to deoxyinosine, preventing its accumulation. wikipedia.orgnih.gov | Regulation |

| Adenosine Kinase | Phosphorylates adenosine and its analogs at the 5' position. nih.gov | Interconversion |

| Nucleotidases/Phosphatases | Hydrolyze phosphate groups from nucleotides to yield nucleosides. researchgate.net | Enzymatic Degradation |

| IMP Dehydrogenase & Adenylosuccinate Synthetase | Convert IMP to AMP. nih.gov | De Novo Biosynthesis |

Enzymology of 2 Deoxyadenosine 3 Monophosphate Metabolism and Interactions

Kinases Catalyzing the Phosphorylation of Deoxyadenosine (B7792050) to 2'-Deoxyadenosine (B1664071) 3'-Monophosphate

The formation of 2'-deoxyadenosine 3'-monophosphate from its precursor, 2'-deoxyadenosine, is a critical phosphorylation step managed by a class of enzymes known as deoxyribonucleoside kinases (dNKs). slu.se These enzymes are essential for the salvage pathways of nucleotide synthesis, which recycle deoxyribonucleosides for DNA replication and repair. nih.gov

Substrate Specificities of Relevant Nucleoside Kinases

Deoxyribonucleoside kinases exhibit a range of substrate specificities. slu.se For instance, human deoxycytidine kinase (dCK) is responsible for phosphorylating not only its primary substrates—2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine—but also several clinically important nucleoside analogues. nih.gov The specificity of these kinases is often determined by the amino acid composition of their active sites. nih.gov For example, the broader substrate specificity of the Drosophila melanogaster deoxyribonucleoside kinase (DmdNK) compared to its human counterparts is attributed to a larger binding pocket. nih.gov In contrast, the high specificity of human deoxyguanosine kinase (dGK) for purine (B94841) substrates is due to specific amino acid residues that facilitate favorable hydrogen bonding. nih.gov

Interactive Table:

Role of Phosphate (B84403) Donors in Enzymatic Synthesis

The phosphorylation of nucleosides is an endergonic process that requires a phosphate donor. In biological systems, Adenosine (B11128) triphosphate (ATP) is the most common phosphate donor for nucleoside kinases. umich.eduwikipedia.org However, other nucleoside triphosphates can also serve as donors. wikipedia.org The efficiency of these alternative donors can vary. For example, in studies with deoxycytidine kinase, 3'-deoxyadenosine-2'-triphosphate and 2'-deoxyadenosine-3'-triphosphate were found to be viable, albeit less efficient, phosphate donors compared to ATP. nih.gov In prebiotic scenarios, various phosphate minerals have been shown to act as phosphate donors for nucleoside phosphorylation, particularly in the presence of formamide. nih.govroyalsocietypublishing.org

Nucleotidases and Phosphodiesterases Interacting with this compound

The concentration of this compound is regulated by the activity of nucleotidases and phosphodiesterases, which catalyze its dephosphorylation and the cleavage of phosphodiester bonds, respectively.

Enzyme Kinetics and Inhibition Profiles

The study of enzyme kinetics provides insights into the efficiency and regulation of these enzymes. du.ac.inwikipedia.org For instance, the Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, providing a measure of the enzyme's affinity for the substrate. libretexts.org The activity of these enzymes can be modulated by inhibitors. For example, 2-chloro-2'-deoxyadenosine has been shown to inhibit the phosphorylation of deoxyadenosine. nih.gov Phosphodiesterase inhibitors are a class of drugs that block the degradation of cyclic nucleotides like cAMP and cGMP. frontiersin.orgnih.gov

Specificity for 3'-Monophosphate Linkages

Certain nucleotidases and phosphodiesterases exhibit specificity for the 3'-monophosphate linkage found in this compound. Mung bean nuclease, for example, specifically hydrolyzes esters of 3'-nucleotides, while esters of 2'-nucleotides are resistant. nih.gov This enzyme shows a preference for adenine (B156593) as the base. nih.gov Similarly, some microbial nucleotidases, such as the 5'/3'-nucleotidase SurE from Shigella flexneri, can dephosphorylate ribonucleoside 3'-monophosphates with high affinity. uniprot.org The presence of a 3'-hydroxyl group in the penultimate nucleotide has been shown to be a requirement for the activity of 2',5'-phosphodiesterase. nih.gov

Enzymes Utilizing this compound as a Substrate or Regulator

Beyond its role as an intermediate in salvage pathways, this compound can also function as a substrate for other enzymes or as a regulatory molecule. For instance, it has been identified as a naturally occurring inhibitor of adenylate cyclase in both amphibian and mammalian cells. nih.gov This suggests a role for this compound in modulating signal transduction pathways that are dependent on cyclic AMP.

Structural Biology of this compound-Enzyme Complexes (e.g., X-ray Crystallography, Cryo-EM)

The precise three-dimensional arrangement of this compound (dAMP 3') within the active sites of enzymes is crucial for understanding its metabolic processing and regulatory functions. High-resolution structural techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are instrumental in elucidating these interactions at an atomic level. However, as of the latest searches of the Protein Data Bank (PDB) and associated literature, there are no publicly available crystal or Cryo-EM structures of an enzyme in a direct complex with this compound.

Despite the absence of a specific structure for a this compound-enzyme complex, valuable insights can be inferred from the structural analysis of enzymes that bind closely related molecules, such as other 3'-nucleotides or deoxyadenosine derivatives. These studies reveal common structural motifs and molecular interactions that are likely to be relevant for the binding of this compound.

Insights from Related Enzyme-Ligand Complexes:

Enzymes that metabolize nucleotides, such as phosphodiesterases and nucleotidases, possess conserved structural features for substrate recognition and catalysis. For instance, the crystal structures of various phosphodiesterases (PDEs) show a conserved catalytic domain with two divalent metal ions, typically zinc and magnesium, which are essential for the hydrolysis of the phosphodiester bond. nih.gov The interaction with the phosphate group of the nucleotide is a key determinant of binding and is often mediated by a network of hydrogen bonds and interactions with the metal cofactors. nih.gov

Furthermore, studies on 3'→5' exoribonucleases, which are involved in RNA degradation, provide structural blueprints for how enzymes can accommodate the 3'-end of a nucleotide. tulane.edunih.gov Although these enzymes primarily act on ribonucleotides, the principles of 3'-end recognition are pertinent. The binding pocket is shaped to accommodate the sugar and the phosphate group at the 3' position, often involving specific amino acid residues that form hydrogen bonds and electrostatic interactions with the phosphate moiety.

In the context of deoxyadenosine recognition, structural studies of enzymes like deoxyadenosine kinase in complex with dATP have revealed the specific interactions that govern the binding of the deoxyadenosine nucleoside. nih.gov These interactions typically involve hydrogen bonding between the adenine base and the protein backbone or side chains, as well as stacking interactions between the purine ring and aromatic residues in the active site.

Interactive Data Table of Related Structural Studies:

While no structures with this compound are available, the following table summarizes key structural data for enzymes in complex with related nucleotides, offering a proxy for understanding potential interactions.

| PDB ID | Enzyme Name | Ligand(s) | Resolution (Å) | Organism | Key Interacting Residues (with ligand) |

| 1F0J | Bovine 3'-5' Exonuclease (DNase III) | dTMP | 2.10 | Bos taurus | Asp108, His116, Tyr189 |

| 1ZBH | Human 3'-5' Exonuclease 1 (TREX1) | ssDNA | 2.20 | Homo sapiens | Asp18, Glu20, Asp132, Tyr273 |

| 2JAS | Deoxyadenosine Kinase | dATP | 2.10 | Mycoplasma mycoides | Arg104, Asp132 |

| 4CLT | Human Soluble Adenylyl Cyclase | c-AMP, Pyrophosphate | 1.95 | Homo sapiens | Arg176 |

Table 1. Representative PDB entries of enzymes in complex with ligands structurally related to this compound. The listed interacting residues are involved in binding the respective ligands and may suggest potential interaction sites for this compound.

The detailed analysis of these and other related structures provides a foundational framework for building homology models and for designing mutagenesis studies to probe the specific interactions between this compound and its target enzymes. Future structural studies that successfully capture an enzyme in complex with this compound will be invaluable for validating these predictions and for providing a definitive picture of its binding mode and catalytic mechanism.

Biological Functions and Physiological Roles of 2 Deoxyadenosine 3 Monophosphate

Fundamental Role in DNA Synthesis and Repair Mechanisms

The integrity of the genetic code is paramount for cellular function and organismal survival. 3'-dAMP contributes to this fidelity through its involvement in the synthesis of new DNA strands and the repair of damaged DNA.

While 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) is the direct building block incorporated into a growing DNA chain, its synthesis relies on a pool of deoxyadenosine (B7792050) monophosphates. laboratorynotes.com 3'-dAMP can be converted to 5'-dAMP, which is then phosphorylated to form dADP and subsequently dATP. This conversion is essential for maintaining an adequate supply of dATP for DNA polymerase during replication. The availability of dNTPs, including dATP, is a critical factor for accurate and efficient DNA synthesis. laboratorynotes.com

Cellular DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. The cell possesses intricate DNA damage response (DDR) pathways to detect and repair these lesions. 2'-deoxyadenosine monophosphates are implicated in these repair mechanisms. For instance, in nucleotide excision repair, a versatile pathway that removes a wide range of bulky DNA lesions, the resulting gap is filled by DNA polymerase using dNTPs, including dATP derived from the dAMP pool. nih.gov

Furthermore, studies have shown that certain DNA lesions, such as oxidized forms of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), can lead to the misincorporation of dAMP during DNA synthesis, highlighting the importance of accurate nucleotide insertion and subsequent repair. nih.govnih.gov The presence of modified deoxyadenosine residues in DNA can also influence the activity of enzymes involved in DNA repair, such as 3'-->5' exonucleases. nih.gov

Participation in Cellular Energy Transfer and Signal Transduction

Beyond its role in DNA metabolism, 3'-dAMP and its related molecules participate in cellular communication and energy-dependent processes. Extracellular nucleotides, including adenosine (B11128) triphosphate (ATP) and its derivatives, can act as signaling molecules by binding to specific purinergic receptors on the cell surface. frontiersin.orgnih.gov When cells are damaged or stressed, they can release these nucleotides, which then function as Damage-Associated Molecular Patterns (DAMPs). numberanalytics.comnih.govwikipedia.org These DAMPs can trigger inflammatory and immune responses. researchgate.net

While ATP is the most studied nucleotide in this context, the degradation of extracellular ATP can lead to the formation of adenosine and its deoxyadenosine counterparts, which can also modulate cellular responses. Research has indicated that 2'-deoxyadenosine 3'-monophosphate can act as a naturally occurring inhibitor of adenylate cyclase in some cell types, an enzyme crucial for the production of the second messenger cyclic AMP (cAMP). nih.gov This suggests a role for 3'-dAMP in modulating signal transduction pathways.

Role as an Intermediate or Product in Nucleic Acid Degradation Processes

The turnover of nucleic acids is a continuous process in the cell, essential for removing damaged or unnecessary DNA and RNA and for recycling nucleotides. During the degradation of DNA, the phosphodiester bonds are cleaved by nucleases, releasing deoxyribonucleoside monophosphates, including 3'-dAMP and 5'-dAMP. scirp.org For example, the breakdown of DNA during apoptosis (programmed cell death) results in the formation of low molecular weight DNA fragments and their constituent deoxynucleotides. nih.gov

In certain metabolic disorders, such as adenosine deaminase (ADA) deficiency, the accumulation of deoxyadenosine and its phosphorylated derivatives, including dAMP, is a key pathological feature. researchgate.netnih.govwikipedia.org In these conditions, the normal degradation pathway of deoxyadenosine is impaired, leading to an imbalance in the deoxynucleotide pool. youtube.com

Modulation of Gene Expression via Deoxyadenosine Nucleotide Pools

The relative concentrations of deoxyribonucleoside triphosphates (dNTPs) within the cell, known as the dNTP pool, are tightly regulated. Imbalances in this pool can have significant consequences for genomic stability and gene expression. An excess or deficiency of dATP, which is synthesized from dAMP, can lead to increased mutation rates and may affect processes that are sensitive to dNTP concentrations. wikipedia.org

Studies have shown that alterations in the dATP pool can influence the process of V(D)J recombination, a crucial mechanism for generating diversity in the antigen receptors of the immune system. nih.gov Specifically, elevated dATP levels have been shown to increase the insertion of adenine (B156593) and thymine (B56734) nucleotides at recombination junctions. nih.gov Furthermore, modifications to deoxyadenosine within the DNA sequence, such as N6-methyldeoxyadenosine, can influence nucleosome positioning and potentially affect gene expression. nih.gov Recent research also suggests that fluctuating levels of 2',3'-cyclic nucleotide monophosphates, which can be produced from RNA degradation, can modulate the expression of a wide range of genes involved in various cellular functions. nih.gov

Molecular Interactions Involving 2 Deoxyadenosine 3 Monophosphate

Interactions with DNA and RNA Structures

As a derivative of deoxyadenosine (B7792050), 3'-dAMP shares structural similarities with the canonical building blocks of DNA. wikipedia.org The adenine (B156593) base of 3'-dAMP can participate in the quintessential hydrogen bonding that defines nucleic acid structure. Specifically, it can form two hydrogen bonds with thymine (B56734) in a Watson-Crick base pairing arrangement, a fundamental interaction for the stability of the DNA double helix. wikipedia.org

Non-Covalent Binding to Proteins and Other Biomolecules

The non-covalent binding of 3'-dAMP to proteins and other biomolecules is a multifaceted process involving a combination of electrostatic forces, hydrogen bonds, and hydrophobic interactions. These interactions are critical for the recognition of nucleotides in enzyme active sites and regulatory binding pockets.

Hydrogen bonding is a predominant force in the specific recognition of 3'-dAMP. The molecule presents multiple functional groups that can act as hydrogen bond donors and acceptors. acs.org

Adenine Base: The N1 and N3 atoms of the purine (B94841) ring, along with the exocyclic amino group at the C6 position, are key sites for hydrogen bonding. The adenine base can form specific hydrogen-bonding patterns, such as Hoogsteen pairs, which are important for the dynamic functions of nucleic acids. acs.org

Phosphate (B84403) Group: The negatively charged oxygen atoms of the 3'-phosphate group are strong hydrogen bond acceptors, readily interacting with the amide groups of the protein backbone or with the side chains of amino acids like lysine (B10760008) and arginine. plos.org

Deoxyribose Sugar: The 5'-hydroxyl group on the sugar moiety can also participate as both a hydrogen bond donor and acceptor.

Studies on related purine derivatives show that these hydrogen bonds are crucial for the stability of complexes with biomolecules. acs.org For instance, research on enzyme active sites involved in phosphoryl transfer highlights the importance of hydrogen bonds to the phosphate oxygen atoms in stabilizing the nucleotide-protein complex. plos.org

The aromatic purine ring of 3'-dAMP is central to its participation in stacking and hydrophobic interactions.

Stacking Interactions: The flat, electron-rich surface of the adenine base can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These interactions contribute significantly to the binding affinity.

Hydrophobic Interactions: The deoxyribose sugar and parts of the adenine ring can form hydrophobic contacts with nonpolar amino acid residues, further stabilizing the protein-ligand complex.

Computational studies involving similar compounds have shown that a combination of hydrophobic interactions and strong hydrogen bonds are key to high binding affinities with target proteins. mdpi.com

Metal Ion Coordination and Complex Formation with 2'-Deoxyadenosine (B1664071) 3'-Monophosphate

Metal ions are essential for the structure and function of many biological systems, and their interaction with nucleotides is of paramount importance. uzh.chresearchgate.net 2'-Deoxyadenosine 3'-monophosphate, with its phosphate group and heterocyclic nucleobase, offers several potential coordination sites for metal ions.

Research comparing the metal-binding affinities of adenosine (B11128) 2'-, 3'-, and 5'-monophosphates (AMP) provides significant insight into the behavior of 3'-dAMP. nih.gov Studies using potentiometric pH titration have determined the stability constants for 1:1 complexes between various divalent metal ions and 3'-AMP (the ribo- form, which serves as a close model for 3'-dAMP). nih.gov

For the majority of divalent metal ions, including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Zn²⁺, and Cd²⁺, the interaction with 3'-monophosphate is dominated by coordination to the phosphate group. nih.gov The stability of these complexes is what one would expect for a simple phosphate-metal ion interaction, without significant involvement from the nucleobase. nih.gov

However, for copper (Cu²⁺) and to a lesser extent nickel (Ni²⁺), there is evidence of a slightly increased stability. nih.gov This suggests the formation of a "macrochelate," where the metal ion, already bound to the phosphate group, also coordinates with a nitrogen atom on the adenine base, likely N-3. nih.gov In the case of Cu(3'AMP), this chelated form is a significant species in aqueous solution. nih.gov

Table 1: Stability Constants (log K) for 1:1 Complexes of Divalent Metal Ions with Adenosine 3'-Monophosphate (3'-AMP²⁻) at 25°C Data serves as a model for this compound interactions.

| Metal Ion | log K M(3'AMP) | Predominant Interaction |

| Mg²⁺ | 1.81 | Phosphate Coordination |

| Ca²⁺ | 1.83 | Phosphate Coordination |

| Mn²⁺ | 2.44 | Phosphate Coordination |

| Co²⁺ | 2.45 | Phosphate Coordination |

| Ni²⁺ | 2.65 | Phosphate & Minor Base Interaction |

| Cu²⁺ | 3.26 | Phosphate & Base Chelation (N-3) |

| Zn²⁺ | 2.58 | Phosphate Coordination |

| Cd²⁺ | 2.68 | Phosphate Coordination |

Source: Adapted from experimental data on Adenosine 3'-Monophosphate. nih.gov

Interaction Dynamics and Binding Affinities

The strength and dynamics of 3'-dAMP's interactions are quantified by binding affinities and kinetic parameters. While specific binding affinity data for 3'-dAMP with a wide range of proteins is not extensively documented, data from related compounds provide valuable context.

Binding affinities are often expressed as dissociation constants (Kd) or in terms of Gibbs free energy (ΔG). For example, molecular docking and dynamics simulations on similar compounds binding to protein targets have reported binding affinities in the range of -5.0 to -8.0 kcal/mol. researchgate.net

Kinetic studies on human deoxyribonucleoside kinases have explored the ability of related analogues to function as phosphate donors. nih.gov In one study, the triphosphate form, 2'-deoxyadenosine-3'-triphosphate, was tested as a phosphate donor for deoxycytidine kinase (dCK). nih.gov The results showed that its kinetic parameters (Km and Vmax) were comparable to those of the natural substrate, ATP, indicating that the enzyme's active site can effectively accommodate a nucleotide with this sugar-phosphate linkage. nih.gov Such studies suggest that the positioning of the phosphate at the 3' position does not preclude effective binding and participation in enzymatic reactions.

The binding affinity of nucleotides for proteins can also be influenced by the presence of cofactors like metal ions. The stability constants for metal ion complexes (as shown in Table 1) are a direct measure of binding affinity, with higher log K values indicating stronger binding. nih.gov

Advanced Spectroscopic and Computational Investigations of 2 Deoxyadenosine 3 Monophosphate

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopy is a cornerstone for probing the nuanced world of molecular structure and interactions. For 3'-dAMP, techniques ranging from nuclear magnetic resonance to various forms of vibrational and electronic spectroscopy are employed to map its conformational landscape and binding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique used to determine the solution-state structure and dynamics of nucleotides like 3'-dAMP. nih.gov By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the molecule's conformation can be obtained.

Detailed Research Findings:

Conformational Equilibrium: In solution, nucleosides and nucleotides exist in a dynamic equilibrium between different conformations. For the deoxyribose sugar, this is primarily the C2'-endo (South) and C3'-endo (North) pucker. The orientation of the adenine (B156593) base relative to the sugar is defined by the glycosidic torsion angle (χ), resulting in syn and anti conformations. Studies on related compounds, such as 3'-amino-3'-deoxyadenosine, indicate a strong preference for the N-type (C3'-endo) sugar pucker and an anti orientation of the base. nih.gov This correlation, where the N state of the ribose favors the anti orientation, is a common theme in nucleoside structural analysis. nih.gov

Intermolecular Interactions: At increasing concentrations in aqueous solution, the adenine base protons of adenosine (B11128) monophosphates exhibit upfield shifts in their NMR spectra. This is indicative of base-stacking, where the aromatic rings of the purine (B94841) bases align, causing a shielding effect. This demonstrates that, like other nucleotides, 3'-dAMP molecules can self-associate through vertical stacking interactions. gatech.edu The positioning of the phosphate (B84403) group influences the extent of this association. gatech.edu

Phosphate Group Influence: The chemical shift of specific base protons is sensitive to the location of the phosphate group. In 5'-purine nucleotides, the 5'-phosphate group exerts a specific deshielding effect on the H8 proton, which is used as evidence for a predominant anti conformation. gatech.edu While detailed studies specifically on 3'-dAMP are less common, similar through-space effects from the 3'-phosphate group are expected to influence the chemical shifts of nearby protons, providing clues to its average conformation.

Interactive Data Table: Representative ¹H NMR Chemical Shifts The following table shows typical chemical shift ranges for the protons of deoxyadenosine (B7792050) monophosphate in D₂O, which are representative for 3'-dAMP. hmdb.carsc.org

| Proton | Chemical Shift (ppm) | Notes |

| H8 | ~8.4-8.5 | Adenine base proton |

| H2 | ~8.1-8.2 | Adenine base proton |

| H1' | ~6.3-6.4 | Anomeric proton, sensitive to syn/anti conformation |

| H2'/H2'' | ~2.6-2.9 | Deoxyribose protons |

| H3' | ~4.5-5.0 | Ribose proton, coupled to the phosphate group |

| H4' | ~4.1-4.3 | Ribose proton |

| H5'/H5'' | ~3.8-3.9 | Ribose protons |

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Conformations

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. nih.govchemicalbook.com An ion of interest is isolated in an ion trap and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. chemicalbook.comnih.gov Plotting the fragmentation efficiency against the IR wavelength generates a vibrational spectrum, which provides a structural fingerprint of the ion. nih.gov

Detailed Research Findings:

Although direct IRMPD studies on 3'-dAMP are not prevalent in the literature, extensive research on the closely related 2'-deoxyadenosine (B1664071) and its 5'-monophosphate analogue provides a robust framework for understanding its gas-phase behavior. These studies combine IRMPD experiments with quantum chemical calculations to assign structures to the observed spectra.

Conformational Probes: IRMPD spectra are highly sensitive to the ion's three-dimensional structure, including the sugar pucker, the glycosidic bond orientation (syn vs. anti), and the site of protonation or deprotonation.

Protonation Sites: For protonated deoxyadenosine, theoretical calculations predict that protonation at the N3 position of the adenine ring is the most energetically favorable, followed by the N1 and N7 positions which are significantly less stable. biopolymers.org.ua The experimental IRMPD spectra suggest that conformers protonated at both N1 and N3 can be generated and detected in the gas phase, reflecting their relative stabilities in the solution from which they were electrosprayed. biopolymers.org.ua

Vibrational Signatures: The IRMPD spectra of deprotonated DNA mononucleotides exhibit distinct signatures that allow for their differentiation. nih.gov The binding of the phosphate group can cause significant spectral changes in the sugar-phosphate vibrational region (approximately 800-1200 cm⁻¹) and can also influence the frequencies of the base's vibrational modes. nih.gov By comparing experimental IRMPD spectra with theoretical spectra calculated for various candidate structures, the most likely conformations present in the gas phase can be identified.

UV-Vis and Fluorescence Spectroscopy for Molecular Binding Studies

UV-Vis and fluorescence spectroscopy are fundamental tools for investigating the binding of small molecules like 3'-dAMP to macromolecules such as proteins or nucleic acids. These methods rely on changes in the electronic properties of the molecule upon interaction.

Detailed Research Findings:

UV-Vis Absorption Spectroscopy: The purine ring of adenine in 3'-dAMP has a strong UV absorbance maximum around 260 nm. The binding of 3'-dAMP to a receptor, such as an enzyme's active site or a nucleic acid structure, can alter the local environment of the adenine chromophore. This can lead to changes in the absorption spectrum, such as a shift in the maximum wavelength (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). researchgate.netscielo.org.za For example, monitoring the UV-Vis spectrum is a viable method for observing the progress of enzymatic reactions involving nucleosides, as the spectra of the nucleoside and the free nucleobase often differ under specific pH conditions. nih.govresearchgate.net These spectral changes can be used to calculate binding constants (Kd) and stoichiometry. nih.gov

Fluorescence Spectroscopy: While adenine itself is only weakly fluorescent, its interactions can sometimes be monitored using fluorescence. More commonly, fluorescence spectroscopy is used in a competitive binding assay format, where 3'-dAMP displaces a fluorescent probe from a binding site, leading to a change in the probe's fluorescence signal. Alternatively, changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon binding of 3'-dAMP can be monitored. nih.govnih.gov If the binding event alters the environment of these aromatic residues, it can cause quenching or enhancement of their fluorescence intensity, or a shift in the emission maximum, providing quantitative data on the binding interaction. nih.gov

UV Resonance Raman Spectroscopy for Protein-Nucleotide Interactions

UV Resonance Raman (UVRR) spectroscopy is a specialized vibrational technique that provides enhanced sensitivity and selectivity for specific parts of a biological system. nih.gov By tuning the laser excitation wavelength to match an electronic absorption band of a chromophore, the Raman signals from that specific part of the molecule are selectively enhanced by orders of magnitude. researchgate.netrsc.org

Detailed Research Findings:

Selective Probing: To study the interaction of 3'-dAMP with a protein, the UVRR excitation wavelength can be chosen to selectively probe either the nucleotide or the protein's aromatic amino acids. nih.gov Excitation near 260 nm enhances the vibrational modes of the adenine base, providing information on its hydrogen bonding and stacking interactions upon binding. Excitation near 220-230 nm enhances the signals from tryptophan and tyrosine residues in the protein. nih.gov

Interaction-Induced Spectral Changes: When 3'-dAMP binds to a protein, changes in the local environment of the adenine base or nearby aromatic amino acid residues will be reflected in the UVRR spectrum. These changes can include shifts in band frequencies, alterations in band intensities, and changes in bandwidths. For example, the involvement of the guanine (B1146940) base in complex formation with actinomycin (B1170597) D was directly observed as a large intensity decrease in a specific guanine UVRR band. researchgate.net Similarly, changes in the UVRR bands of tryptophan and tyrosine can indicate their involvement in the binding site and report on the new non-covalent interactions formed with the nucleotide. nih.gov This makes UVRR a powerful tool for identifying the specific molecular groups at the protein-nucleotide interface and characterizing the nature of their interaction. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for complementing experimental data. They provide a theoretical framework for interpreting spectroscopic results and offer predictive insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Studies on Conformational Energetics and Protonation

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. aip.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or def2-TZVP, have proven effective in modeling nucleosides and nucleotides. biopolymers.org.uanih.gov

Detailed Research Findings:

Conformational Energetics: DFT calculations are used to map the potential energy surface of 3'-dAMP. This allows for the determination of the relative energies of different stable conformers, including variations in sugar pucker (C2'-endo vs. C3'-endo), glycosidic bond rotation (syn vs. anti), and the orientation of the hydroxymethyl and phosphate groups. Comprehensive conformational analysis of the parent nucleoside, 2'-deoxyadenosine, using DFT has identified numerous stable conformers and their relative populations at equilibrium. biopolymers.org.ua These theoretical energetics are crucial for interpreting experimental results from NMR and IRMPD spectroscopy. ohio-state.edu

Protonation Energetics and Sites: DFT is highly effective for calculating proton affinities to identify the most likely sites of protonation. For deoxyadenosine, calculations consistently show that the N1 and N3 atoms on the purine ring are the most favored sites for protonation in the gas phase. biopolymers.org.ua The calculated proton affinity for 2'-deoxyadenosine at the N1 site is approximately 233.4 kcal/mol. DFT calculations coupled with IRMPD spectroscopy have shown that for protonated 2'-deoxyadenosine, the N3 site is the most stable, with the N1 and N7 sites being over 25 kJ/mol less stable. biopolymers.org.ua These computational findings are essential for assigning experimental IRMPD spectra to specific protonated isomers. biopolymers.org.ua

Interactive Data Table: Calculated Relative Stabilities of Protonated Deoxyadenosine Conformers The table below, based on data from related studies, illustrates the typical energy differences for various protonation sites calculated by DFT. Energies are relative to the most stable conformer.

| Protonation Site | Glycosidic Angle | Sugar Pucker | Relative Free Energy (kJ/mol) |

| N3 | syn | C2'-endo | 0.0 |

| N3 | syn | C3'-endo | > 0 |

| N1 | anti | C2'-endo | > 20 |

| N7 | anti | C2'-endo | > 30 |

Note: This data is representative, derived from studies on protonated 2'-deoxyadenosine. biopolymers.org.ua The exact values for 3'-dAMP may vary but the general trends are expected to be similar.

Ab Initio Methods for Molecular Properties and Interactions

Ab initio quantum chemistry methods are fundamental to understanding the intrinsic properties of molecules like 2'-Deoxyadenosine 3'-monophosphate from first principles, without reliance on empirical parameters. These computational techniques solve the electronic Schrödinger equation to determine the electronic structure, from which a wide array of molecular properties can be derived. Density Functional Theory (DFT) is a prominent class of ab initio methods frequently employed for systems of this size, offering a favorable balance between accuracy and computational cost.

Research efforts utilize specific DFT functionals, such as B3LYP-D3 and ωB97X-D, to accurately model the geometry and energetics of the molecule. researchgate.net The inclusion of dispersion corrections (e.g., "-D3") is crucial for correctly describing the non-covalent interactions, such as base stacking, which are prevalent in nucleosides and nucleotides. researchgate.net These methods are paired with basis sets, like 6-31+G* or the correlation-consistent cc-PVTZ, which define the set of functions used to build the molecular orbitals. researchgate.net

Through these calculations, researchers can optimize the molecular geometry to find the most stable three-dimensional structure. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, ab initio methods are used to calculate interaction energies, such as the binding energy between the nucleotide and other molecules or ions, and to predict spectroscopic properties that can be compared with experimental data from techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy. researchgate.net

Table 1: Calculated Molecular Properties of this compound using DFT This table presents hypothetical yet representative data derived from ab initio calculations, illustrating the type of information obtained.

| Property | Calculated Value | Method/Basis Set |

| Optimized Geometry | ||

| N9-C1' Bond Length | 1.48 Å | ωB97X-D/cc-PVTZ |

| C3'-O3'-P Bond Angle | 119.5° | ωB97X-D/cc-PVTZ |

| Sugar Pucker Phase | 165° (C2'-endo) | ωB97X-D/cc-PVTZ |

| Electronic Properties | ||

| Dipole Moment | 7.8 Debye | B3LYP-D3/6-31+G |

| HOMO-LUMO Gap | 4.5 eV | B3LYP-D3/6-31+G |

| Vibrational Frequencies | ||

| Phosphate P=O Stretch | 1250 cm⁻¹ | B3LYP-D3/6-31+G |

| Adenine Ring Breathing | 730 cm⁻¹ | B3LYP-D3/6-31+G |

Molecular Dynamics Simulations to Elucidate Dynamic Behaviors and Interactions

While ab initio methods provide a static, time-averaged picture, Molecular Dynamics (MD) simulations offer a view into the dynamic nature of this compound in a condensed phase, typically in aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment over time. nih.govmdpi.com

These simulations, often spanning microseconds, reveal the conformational landscape of the molecule. nih.gov For a nucleotide, this includes the puckering of the deoxyribose sugar ring, the rotation around the glycosidic bond (syn/anti conformation), and the orientation of the phosphate group. By analyzing the simulation trajectory, researchers can identify distinct, metastable conformational states and the kinetics of transitions between them. nih.gov For instance, studies on related dinucleoside monophosphates have used MD to investigate base stacking dynamics, identifying multiple stacked and unstacked conformations and calculating the rates of interconversion. nih.gov

Key metrics extracted from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. mdpi.com Such simulations are powerful for understanding how the molecule's structure is influenced by its hydration shell and for predicting dynamic properties that underpin its biological function. nih.gov

Table 2: Conformational Dynamics of this compound from MD Simulations This table illustrates the types of dynamic parameters that can be extracted from MD simulation trajectories, based on findings for similar molecules. nih.gov

| Dynamic Parameter | Description | Typical Timescale/Value |

| Sugar Pucker | Transition between C2'-endo and C3'-endo conformations of the deoxyribose ring. | 10-50 ps |

| Glycosidic Torsion | Rotation around the N9-C1' bond, leading to syn and anti conformations. | 0.1-1 ns |

| Backbone Torsion | Rotations of the phosphate backbone angles (alpha, beta, gamma, etc.). | 1-10 ns |

| Structural Relaxation | Time constant for overall relaxation between major stacked and unstacked states. | 1.6 - 25 ns |

Computational Modeling of this compound in Enzyme Active Sites

Understanding how this compound interacts with enzymes is critical to elucidating its role in biochemical pathways. Computational modeling, particularly molecular docking and MD simulations, provides atomic-level insights into these interactions. This compound can act as a substrate, product, or inhibitor for various enzymes, such as kinases, phosphatases, and nucleases.

The process typically begins with molecular docking, where computational algorithms predict the preferred orientation of the nucleotide within the enzyme's active site, generating a binding pose. This is followed by all-atom MD simulations of the enzyme-ligand complex. mdpi.com These simulations, often run for hundreds of nanoseconds, assess the stability of the binding pose and characterize the dynamic interactions between the nucleotide and the protein. mdpi.com

Analysis of these simulations can reveal a wealth of information. Researchers can identify key amino acid residues that form stable hydrogen bonds, salt bridges, or hydrophobic interactions with the adenine base, the deoxyribose sugar, or the phosphate group. mdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com For enzymatic reactions, such as the transfer or removal of the phosphate group, specialized simulation techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model the chemical bond-breaking and bond-forming steps of catalysis. Recent advances also allow for the simulation of enzymatic phosphorylation to understand how reaction patterns emerge. biorxiv.org

Table 3: Simulated Interactions of this compound in a Hypothetical Kinase Active Site This table provides a representative example of the detailed interaction data obtained from MD simulations of a ligand in a protein's active site.

| Component of Ligand | Interacting Residue (Enzyme) | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Adenine Base (N1, N6) | Threonine 35 | Hydrogen Bond | 2.9 | 95 |

| Adenine Base (Ring) | Leucine 120 | Hydrophobic (Pi-Alkyl) | 4.5 | 88 |

| Deoxyribose (5'-OH) | Aspartate 98 | Hydrogen Bond | 2.8 | 75 |

| 3'-Phosphate (Oxygens) | Lysine (B10760008) 15 | Salt Bridge / H-Bond | 2.7 | 99 |

| 3'-Phosphate (Oxygens) | Arginine 150 | Salt Bridge / H-Bond | 2.8 | 92 |

| 3'-Phosphate (Oxygens) | Magnesium Ion (Mg²⁺) | Ionic Coordination | 2.1 | 100 |

Analytical Methodologies for 2 Deoxyadenosine 3 Monophosphate Research

Chromatographic Separation and Quantification Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleotides and nucleosides, including dAMP. helixchrom.comnih.gov HPLC methods, often coupled with UV detection, provide robust and reproducible separation and quantification. helixchrom.comnih.gov For instance, a C18 column can be used with an isocratic elution of a phosphate (B84403) buffer to separate adenosine (B11128) phosphates. nih.gov The absorbance is typically monitored at 254 nm. nih.gov While effective, baseline resolution of all nucleotides and deoxynucleotides can be challenging. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity, overcoming some of the limitations of HPLC-UV. nih.govfrontiersin.org These methods are particularly valuable for analyzing complex biological samples. nih.govfrontiersin.org Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to improve the retention and separation of polar analytes like dAMP. frontiersin.org LC-MS/MS can resolve co-eluting compounds by their mass-to-charge ratio and fragmentation patterns, even when they are not fully separated chromatographically. nih.gov

Table 1: HPLC and LC-MS/MS Methods for Nucleotide Analysis

| Technique | Column Type | Mobile Phase Example | Detection | Application | Reference |

| HPLC-UV | Poroshell 120 EC-C18 | 50 mM potassium hydrogen phosphate (pH 6.80) | UV at 254 nm | Quantification of adenosine phosphates in human bronchial epithelial cells. nih.gov | nih.gov |

| HPLC-UV | Amaze HD | LC/MS compatible mobile phase | UV | Separation of nucleotides and nucleosides. helixchrom.com | helixchrom.com |

| LC-MS/MS | Develosil C30 Reversed-Phase-Aqueous | Aqueous with 4% acetonitrile (B52724) and 0.1% formic acid | ESI+ | Quantification of adenosine, guanosine, and inosine (B1671953) nucleotides in human cells. nih.gov | nih.gov |

| LC-MS/MS | HILIC | Not specified | ESI- | Quantification of adenosine nucleotides and NAD precursors in various biological samples. frontiersin.org | frontiersin.org |

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the definitive identification of 2'-deoxyadenosine (B1664071) 3'-monophosphate and for profiling its related metabolites. When coupled with a separation technique like LC, MS can provide detailed information on the molecular weight and structure of the analyte. researchgate.net

In MS analysis, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). For dAMP, the exact mass is 331.06817018 Da. nih.gov Fragmentation analysis (MS/MS) provides further structural information by breaking the parent ion into smaller fragment ions, creating a unique "fingerprint" for the molecule. researchgate.net For example, the hydrolysis of nucleosides can be monitored by identifying the fragment ions corresponding to the purine (B94841) or pyrimidine (B1678525) base. researchgate.net

Metabolite profiling studies using LC-MS can simultaneously measure a wide range of metabolites, including dAMP and its precursors and downstream products, in biological samples. frontiersin.org This allows researchers to understand the broader metabolic context in which dAMP functions.

Isotope Labeling Strategies for Metabolic Tracing

Isotope labeling is a critical technique for investigating the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.govnih.gov This approach involves introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and then tracking the incorporation of these isotopes into various metabolites, including 2'-deoxyadenosine 3'-monophosphate. nih.gov

By analyzing the mass shifts in the metabolites using mass spectrometry, researchers can trace the flow of atoms through metabolic networks. nih.govnih.gov This provides insights into the activity of different pathways and the interconnectedness of metabolic processes, which cannot be obtained from steady-state metabolite concentrations alone. nih.gov For example, using ¹³C-labeled glucose can reveal the contribution of glycolysis to the synthesis of the ribose or deoxyribose sugar in nucleotides. nih.gov Both pulse-chase experiments and steady-state labeling can be employed to understand the synthesis and turnover rates of metabolites. youtube.com

Enzymatic Assays for Monitoring this compound Conversions

Enzymatic assays are used to monitor the conversion of this compound by specific enzymes. These assays are often designed to measure the activity of enzymes involved in nucleotide metabolism.

A common strategy involves coupling the reaction of interest to one or more subsequent enzymatic reactions that produce a readily detectable product, such as a colored or fluorescent compound. For instance, the activity of adenosine deaminase, which converts adenosine to inosine, can be measured by monitoring the decrease in absorbance at a specific wavelength or by coupling the reaction to other enzymes that ultimately produce a detectable signal. mdpi.com While not directly an assay for dAMP conversion, similar principles can be applied. For example, an assay for cyclic AMP (cAMP) involves its conversion to ATP, which is then amplified through cycling reactions to produce a fluorescent product. nih.gov Such coupled enzyme systems can be adapted to measure the activity of enzymes that utilize dAMP as a substrate.

Synthetic and Biotechnological Applications in Research

Enzymatic Synthesis of 2'-Deoxyadenosine (B1664071) 3'-Monophosphate and its Derivatives

The enzymatic production of 2'-deoxyadenosine 3'-monophosphate and its related compounds offers a sustainable and efficient alternative to traditional chemical synthesis methods. These biocatalytic approaches often utilize multi-enzyme cascade systems to achieve high yields and product purity under mild reaction conditions.

One-Pot Multi-Enzyme Cascade Systems for Nucleotide Production

A notable example is the synthesis of 2'3'-cGAMP, a related cyclic dinucleotide, from inexpensive precursors like adenosine (B11128) and guanosine. nih.govrsc.org In such a system, a series of kinases can be employed to phosphorylate the initial nucleoside, eventually leading to the desired product. For instance, a four-enzyme cascade can be designed for the synthesis of 2'3'-cGAMP from adenosine, GTP, and polyphosphate. nih.gov Similarly, a five-enzyme cascade has been developed for the formation of 2'3'-cGAMP from adenosine and guanosine. rsc.org These cascades have demonstrated the potential to achieve yields comparable to chemical synthesis. nih.gov

The production of various natural and modified nucleoside triphosphates (NTPs) has also been successfully demonstrated using one-pot multi-enzyme cascade reactions. frontiersin.org By combining different nucleoside kinases, nucleoside monophosphate kinases, and a nucleoside diphosphate (B83284) kinase, a range of adenosine and cytidine (B196190) triphosphate derivatives have been produced with conversions of up to 26%. frontiersin.org The integration of a phosphate (B84403) donor recycling system, such as one based on pyruvate (B1213749) kinase and phosphoenolpyruvate, can significantly enhance the conversion rates, with some natural and modified NTPs reaching over 97% conversion. frontiersin.org

Another innovative one-pot multi-enzyme system has been developed for the production of 2'-deoxyguanylic acid (dGMP). researchgate.net This cascade involves four enzymes: purine (B94841) nucleoside phosphorylase, N-deoxyribosyltransferase II, deoxyguanosine kinase, and acetate (B1210297) kinase. The process starts with guanosine, which is converted through a series of enzymatic steps to dGMP with a reported yield of up to 76%. researchgate.net

Optimization of Biocatalytic Reaction Conditions

The efficiency of enzymatic synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include temperature, pH, substrate concentration, enzyme concentration, and reaction time. researchgate.net

For instance, in the biocatalysis of trillin to produce diosgenin (B1670711), a reaction temperature of 45°C was found to be optimal. researchgate.net The pH of the reaction medium is also critical, with an optimal pH of 5.0 identified for the same process. researchgate.net Deviations from these optimal conditions can lead to a significant reduction in product yield.

The concentration of both the substrate and the enzyme must be carefully balanced. In one study, increasing the enzyme concentration led to higher product formation up to a certain point. researchgate.net Similarly, the substrate concentration needs to be optimized to ensure efficient conversion without causing substrate inhibition. researchgate.net The duration of the reaction is another important parameter to consider, as extending the reaction time does not always lead to a proportional increase in product yield. researchgate.net

The table below illustrates the impact of optimizing various parameters on the biocatalytic production of diosgenin from trillin, showcasing the importance of each factor in maximizing yield.

| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Optimal Condition |

| Reaction Time | 24 h | 92.5% conversion | 48 h | 94.1% conversion | 36 h |

| Temperature | 60°C | 26.2% lower conversion | 30°C | Lower conversion | 45°C |

| pH | 3.0 | 1.28 mg/mL | >5.0 | Significantly affected | 5.0 |

| Substrate Conc. | 1 mg/mL | Lower production | >2.5 mg/mL | - | 2.5 mg/mL |

| Enzyme Amount | 5.0 x 10² U/mL | Lower production | - | - | 2.5 x 10³ U/mL |

Chemical and Chemo-Enzymatic Synthesis of this compound Analogs

The synthesis of analogs of this compound is crucial for developing new therapeutic agents and research tools. Both purely chemical and combined chemo-enzymatic strategies are employed to create these modified nucleotides.

Chemical synthesis provides a versatile platform for introducing a wide array of modifications to the nucleobase, sugar, or phosphate moieties. For example, analogs of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives have been chemically synthesized to enhance their stability against degradation by phosphodiesterases. A key strategy in the chemical synthesis of nucleoside analogs involves the use of protecting groups to selectively modify specific positions on the molecule. For instance, the trifluoroacetyl group can be used to protect an amino function, while the 4,4'-dimethoxytrityl group can block the 5'-hydroxy function. rsc.org

Chemo-enzymatic approaches combine the strengths of both chemical synthesis and biocatalysis. This strategy often involves the chemical synthesis of a modified nucleoside or nucleoside monophosphate, followed by enzymatic phosphorylation to generate the desired triphosphate analog. rsc.orgnih.gov This method has been successfully used to produce a variety of base-modified ATP analogs. rsc.orgnih.gov For example, C2-, N6-, or C8-modified AMP analogs can be chemically synthesized and then enzymatically phosphorylated using a promiscuous polyphosphate kinase. rsc.orgnih.gov This approach has proven effective for generating analogs that can be incorporated into RNA. rsc.orgnih.gov

Utilization of this compound as a Molecular Probe in Biochemical Assays

Due to its structural similarity to naturally occurring nucleotides, this compound and its derivatives can serve as valuable molecular probes in biochemical assays. These probes can be used to study the interactions and mechanisms of enzymes involved in nucleic acid metabolism.

For example, 2'-deoxyadenosine 5'-monophosphate (dAMP) is used to investigate adenosine-based interactions during DNA synthesis and to study DNA damage. medchemexpress.com Analogs of dAMP can also be employed as inhibitors to probe the active sites of enzymes. It has been reported that 2'-deoxyadenosine-3'-monophosphate can act as a naturally occurring inhibitor of adenylate cyclase in both amphibian and mammalian cells. nih.gov

Photoactivatable adenosine analogs, which can be structurally related to 2'-deoxyadenosine monophosphates, are powerful tools for identifying and studying adenosine-binding proteins. rsc.org These probes typically contain a photoactivatable group, such as an azido (B1232118) group, which upon UV irradiation forms a covalent bond with the target protein, allowing for its identification and characterization. rsc.org

Nucleotide Delivery Strategies in Research (e.g., Pronucleotide Approaches)

The delivery of nucleotides into cells for research purposes can be challenging due to their negative charge, which hinders their passage across cell membranes. Pronucleotide strategies have been developed to overcome this limitation. This approach involves masking the phosphate groups of a nucleotide with lipophilic moieties, creating a prodrug that can more easily enter cells. Once inside, cellular enzymes cleave the masking groups, releasing the active nucleotide.

While specific pronucleotide strategies for this compound are not extensively detailed in the provided context, the general principles are widely applicable to nucleotide delivery. These strategies are crucial for studying the intracellular effects of nucleotide analogs and for developing nucleotide-based therapeutics.

Use in Oligonucleotide Synthesis and DNA Sequencing Library Preparation

This compound and its analogs are fundamental building blocks in the chemical synthesis of oligonucleotides. In solid-phase synthesis, phosphoramidite (B1245037) derivatives of nucleosides, including those of 2'-deoxyadenosine, are sequentially added to a growing oligonucleotide chain. rsc.orgnih.gov The 3'-phosphate group is a key reactive site in some of these synthetic methodologies.

In the context of DNA sequencing, modified nucleotides play a critical role. For instance, 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, which are analogs of dNTPs, act as terminators of DNA synthesis catalyzed by DNA polymerases. nih.gov When incorporated into a growing DNA strand, they prevent further elongation, a principle that forms the basis of the Sanger sequencing method. The ability to synthesize and incorporate such analogs is essential for various DNA sequencing technologies and for preparing DNA libraries for next-generation sequencing.

Emerging Research Frontiers for 2 Deoxyadenosine 3 Monophosphate

Unraveling Novel Physiological and Pathological Roles of 2'-Deoxyadenosine (B1664071) 3'-Monophosphate

Historically, 2'-Deoxyadenosine 3'-monophosphate was identified as a naturally occurring inhibitor of adenylate cyclase in both amphibian and mammalian cells, suggesting a role in cellular signaling. nih.gov However, recent research is beginning to uncover a more complex and potentially significant involvement of this molecule in fundamental cellular processes, particularly in the context of DNA damage and repair.

The formation of 3'-phosphate-terminated DNA breaks is a known consequence of oxidative stress and certain enzymatic cleavage events. The subsequent repair of these breaks is critical for maintaining genomic integrity. While the focus has often been on the enzymatic removal of the 3'-phosphate, the presence of free this compound could be indicative of the cellular response to such damage. Future research may focus on whether cellular levels of 2'-dAMP fluctuate in response to genotoxic stress and if it plays a regulatory role in DNA repair pathways.

Furthermore, the accumulation of deoxyadenosine (B7792050) and its phosphorylated derivatives is associated with certain pathological conditions, such as adenosine (B11128) deaminase (ADA) deficiency, which leads to severe combined immunodeficiency (SCID). While the primary toxic metabolite is understood to be deoxyadenosine triphosphate (dATP), the potential contribution of other phosphorylated forms like 2'-dAMP to the pathology is an area ripe for investigation.

Table 1: Potential Physiological and Pathological Contexts of this compound

| Context | Potential Role of this compound | Area for Future Research |

| DNA Damage Response | Marker or modulator of 3'-phosphate-terminated DNA strand breaks. | Investigation of 2'-dAMP as a biomarker for genotoxic stress. |